molecular formula C11H16ClNO B581810 Phenmetrazine-d5 Hydrochloride CAS No. 1246817-91-3

Phenmetrazine-d5 Hydrochloride

Cat. No.: B581810
CAS No.: 1246817-91-3
M. Wt: 218.736
InChI Key: VJNXVAVKCZJOFQ-CERKJNTMSA-N
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Description

Significance of Stable Isotope Labeling in Quantitative Chemical Analysis

Stable isotope labeling involves incorporating isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule. symeres.comcreative-proteomics.com These labeled compounds serve as ideal internal standards in quantitative analysis, especially when used with mass spectrometry (MS). scioninstruments.com An internal standard is a substance added in a constant amount to all samples, including calibration standards and unknowns. scioninstruments.com By comparing the analytical response of the target analyte to that of the internal standard, variations in sample preparation and analysis can be corrected, leading to improved precision and accuracy. scioninstruments.comclearsynth.com

The key advantage of using a stable isotope-labeled internal standard is that it behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization. scioninstruments.comscioninstruments.com This is because the physical and chemical properties are very similar. However, due to the mass difference, the labeled and unlabeled compounds can be distinguished by a mass spectrometer. scioninstruments.com This co-elution, yet distinct detection, allows for the correction of matrix effects, which are a common source of error in the analysis of complex samples like blood or urine. clearsynth.comtexilajournal.com Matrix effects occur when other components in the sample interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. texilajournal.com

Rationale for Deuteration in Pharmaceutical and Xenobiotic Research

Deuterium, a stable isotope of hydrogen, has gained significant attention in pharmaceutical and xenobiotic research. tandfonline.comresearchgate.net Replacing hydrogen with deuterium in a drug molecule can alter its metabolic profile. tandfonline.commdpi.com This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netmdpi.com This stronger bond can slow down the rate of metabolic reactions that involve the cleavage of this bond, often leading to a longer half-life and altered bioavailability of the drug. symeres.comtandfonline.com This "metabolic switching" can potentially lead to improved therapeutic efficacy and safety profiles. acs.org

In the context of analytical chemistry, deuterated compounds are invaluable as internal standards for pharmacokinetic and metabolic studies. symeres.commusechem.com They allow for the precise tracking and quantification of a drug and its metabolites in biological systems. musechem.commusechem.com This information is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com

Historical Context of Phenmetrazine and its Analytical Considerations

Phenmetrazine is a stimulant drug that was previously used as an appetite suppressant. musechem.comnih.gov It is a morpholine (B109124) derivative and acts as a sympathomimetic agent, with actions similar to dextroamphetamine. nih.govdrugbank.comnih.gov Due to its potential for abuse, methods for its detection and quantification in biological samples are important in forensic and clinical toxicology. oup.comoup.com

Various analytical techniques have been employed for the determination of phenmetrazine, including gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). oup.comresearchgate.netunodc.org GC-MS has been a common method, sometimes requiring derivatization of the phenmetrazine molecule to improve its chromatographic properties. oup.comastm.org For instance, derivatization with methyl chloroformate to form a carbamate (B1207046) has been used. oup.comastm.org The use of an internal standard is crucial for accurate quantification in these methods. nih.govresearchgate.net While various compounds can be used as internal standards, a deuterated version of the analyte is considered the gold standard. scioninstruments.com

Overview of Phenmetrazine-d5 Hydrochloride as a Research Analytical Tool

This compound is the deuterated form of phenmetrazine hydrochloride, where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. musechem.comcymitquimica.com This stable isotope-labeled compound is an essential tool for researchers. cymitquimica.com Its primary application is as an internal standard in quantitative analytical methods, particularly those using mass spectrometry, for the determination of phenmetrazine in various matrices. musechem.comtheclinivex.com

The use of this compound allows for highly accurate and precise quantification by correcting for sample loss during preparation and for matrix effects during analysis. clearsynth.comtexilajournal.com It is particularly valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenmetrazine. musechem.com The hydrochloride salt form of Phenmetrazine-d5 enhances its solubility and stability, making it suitable for use in analytical laboratories. musechem.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed.

Table 1: Chemical Properties of Phenmetrazine and its Deuterated Analog

PropertyPhenmetrazineThis compound
IUPAC Name 3-methyl-2-phenylmorpholine nih.govswgdrug.org3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride musechem.com
Molecular Formula C₁₁H₁₅NO nih.govnist.govnist.govC₁₃H₁₄D₅NO•HCl cymitquimica.com
Molecular Weight 177.24 g/mol nist.govnist.gov246.79 g/mol cymitquimica.com
CAS Number 134-49-6 swgdrug.orgnist.govnist.gov1246817-91-3 musechem.com

Table 2: Analytical Techniques for Phenmetrazine Detection

Analytical TechniqueDescriptionKey Findings/Applications
Gas Chromatography-Mass Spectrometry (GC-MS) A common method for separating and identifying volatile compounds. oup.comUsed for the determination of phenmetrazine in urine, often with a derivatization step. oup.comastm.org The use of an internal standard is noted to improve precision. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and selective method for analyzing non-volatile compounds in complex mixtures. researchgate.netDeveloped for the quantification of phenmetrazine and its analogs in serum, urine, and oral fluid. researchgate.netnih.gov It is the preferred method for analyzing low concentrations of drugs in biological samples. lcms.czmdpi.com
High-Performance Liquid Chromatography (HPLC) with UV Detection A technique used to separate, identify, and quantify each component in a mixture. scielo.brHas been used for the determination of related compounds, but may lack the sensitivity and specificity of MS-based methods for trace analysis. scielo.br

Properties

CAS No.

1246817-91-3

Molecular Formula

C11H16ClNO

Molecular Weight

218.736

IUPAC Name

3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)morpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/i2D,3D,4D,5D,6D;

InChI Key

VJNXVAVKCZJOFQ-CERKJNTMSA-N

SMILES

CC1C(OCCN1)C2=CC=CC=C2.Cl

Synonyms

Phenmetrazine-d5 Hydrochloride

Origin of Product

United States

Synthesis and Isotopic Incorporation Strategies for Phenmetrazine D5 Hydrochloride

Methodological Approaches for Deuterium (B1214612) Labeling of Phenyl-Substituted Morpholines

The introduction of deuterium into molecules like phenmetrazine can be achieved through various synthetic strategies. The choice of method depends on the desired position of the label and the required level of isotopic enrichment. For phenyl-substituted morpholines, labeling can be targeted at different positions within the molecule.

Isotopic labeling with stable isotopes like deuterium is a critical technique for tracing the metabolic fate of drug compounds. nih.gov Replacing hydrogen with deuterium creates a heavier version of the molecule that is chemically similar but easily distinguishable by mass-sensitive analytical methods. nih.govckisotopes.com

For phenmetrazine, the phenyl group is a site of interest for metabolic studies. Deuterating the aromatic ring to create Phenmetrazine-d5 offers a stable label. The carbon-deuterium bond is stronger than the carbon-protium (hydrogen) bond, which can sometimes slow the rate of metabolic processes that involve breaking this bond, an effect known as the Deuterium Kinetic Isotope Effect (DKIE). google.com This property, along with the mass difference, makes deuterated analogs excellent internal standards in quantitative bioanalysis, allowing for precise tracking of absorption, distribution, metabolism, and excretion (ADME) of the parent drug. musechem.comnih.gov

The synthesis of Phenmetrazine-d5 requires a strategy that specifically incorporates deuterium into the phenyl ring. A common approach involves using a deuterated starting material. The general synthesis of phenmetrazine can be adapted by substituting a key precursor with its deuterated version. wikipedia.org

A plausible synthetic route for Phenmetrazine-d5 Hydrochloride would begin with benzene-d6. The synthesis would proceed through the following key steps:

Friedel-Crafts Acylation: Benzene-d6 is reacted with 2-bromopropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-bromo-1-(phenyl-d5)propan-1-one.

Reaction with Ethanolamine (B43304): The resulting deuterated bromoketone is then reacted with ethanolamine to form the intermediate alcohol, 3-methyl-2-(phenyl-d5)morpholin-2-ol. wikipedia.org

Reductive Cyclization: This intermediate is subsequently reduced and cyclized. wikipedia.org This step forms the morpholine (B109124) ring, resulting in the phenmetrazine-d5 free base.

Salt Formation: Finally, the phenmetrazine-d5 free base is treated with hydrochloric acid (HCl) to yield the more stable and water-soluble this compound salt. musechem.com

This pathway ensures that the five deuterium atoms are specifically located on the phenyl ring, as required for its designated use.

Method Description Application
Use of Deuterated Precursors Synthesis begins with a starting material already containing deuterium at the desired positions, such as benzene-d6.Ensures high isotopic enrichment and precise positional specificity of the deuterium labels.
Catalytic H/D Exchange Exposing the molecule to a deuterium source (like D2 gas or deuterated solvents) in the presence of a catalyst.Can be used for late-stage deuteration, but may result in a mixture of isotopologues and lower positional specificity. d-nb.info
Asymmetric Hydrogenation Using deuterium gas (D2) in place of hydrogen gas (H2) during catalytic hydrogenation of an unsaturated precursor. rsc.orgnih.govUseful for introducing deuterium atoms across a double bond while establishing stereocenters.

Specific Deuteration at Aromatic Rings for Metabolic Tracking

Analytical Characterization of Synthesized this compound for Reference Purity

For this compound to be used as a Certified Reference Material (CRM), its chemical purity, isotopic enrichment, and the specific location of the deuterium atoms must be rigorously confirmed through analytical testing. lgcstandards.comchemtos.biz

Several analytical techniques are employed to verify the isotopic composition of the synthesized compound.

Mass Spectrometry (MS): This is the primary technique for confirming isotopic enrichment. The mass spectrum of Phenmetrazine-d5 will show a molecular ion peak that is five mass units higher than that of non-deuterated phenmetrazine, confirming the incorporation of five deuterium atoms. High-resolution mass spectrometry can provide an exact mass measurement to further validate the elemental composition. ckisotopes.commarquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for determining the exact position of the deuterium labels.

¹H NMR (Proton NMR): The spectrum of Phenmetrazine-d5 would show a significant reduction or complete absence of signals in the aromatic region compared to the spectrum of unlabeled phenmetrazine, confirming that the deuterium atoms have replaced the hydrogen atoms on the phenyl ring. ljmu.ac.uk

²H NMR (Deuterium NMR): This analysis would show a signal in the aromatic region, directly confirming the presence and chemical environment of the deuterium atoms.

Molecular Rotational Resonance (MRR) Spectroscopy: This highly sensitive technique can distinguish between different isotopomers and isotopologues based on their unique moments of inertia, providing precise confirmation of the isotopic purity and structure. d-nb.info

The term "isotopic enrichment" refers to the percentage of incorporation of a less prevalent isotope (in this case, deuterium) at a given position in a molecule. google.comgoogleapis.com For a CRM, this value should be high, often exceeding 98%. isotope.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the main compound from any impurities, including starting materials, byproducts, or isomers. ljmu.ac.ukresearchgate.net The purity is typically calculated by comparing the area of the primary peak to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination technique is powerful for both separating and identifying impurities. researchgate.netresearchgate.net The mass spectrometer provides structural information on any separated components, aiding in their identification.

Quantitative NMR (qNMR): This method can be used to determine the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Analytical Technique Purpose in Characterization Information Provided
Mass Spectrometry (MS) Confirmation of mass shift due to deuteration.Molecular weight, confirmation of the number of deuterium atoms, elemental composition (with high resolution).
¹H NMR Spectroscopy Confirmation of deuterium position.Absence of proton signals in the deuterated positions (phenyl ring).
²H NMR Spectroscopy Direct detection of deuterium.Presence and chemical environment of deuterium atoms.
HPLC / GC Assessment of chemical purity.Separation and quantification of the main compound and any impurities.
GC-MS Identification of impurities.Separation combined with mass data for structural elucidation of impurities.
Quantitative NMR (qNMR) Absolute purity determination.Highly accurate purity value by comparison to a certified standard.

Advanced Analytical Methodologies Employing Phenmetrazine D5 Hydrochloride As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net Phenmetrazine-d5 hydrochloride is frequently used as an internal standard in GC-MS assays to correct for variations in sample preparation and instrument response. oup.comresearchgate.net

Optimization of Chromatographic Separation for Phenmetrazine and Related Metabolites

Achieving clear separation of phenmetrazine from other substances in a sample is crucial for accurate analysis. matec-conferences.org The choice of the GC column and the optimization of chromatographic conditions are key factors in obtaining efficient separation and well-defined peaks. matec-conferences.orggcms.cz For instance, using a capillary column with a cross-linked methyl silicone gum and a programmed temperature gradient can effectively separate various sympathomimetic amines. oup.com

Derivatization is a common strategy to improve the chromatographic properties of phenmetrazine and its metabolites, which can otherwise show poor peak shape. nih.govresearchgate.netnih.gov Treatment with reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can significantly enhance separation. oup.com For example, derivatization with TFAA has been shown to improve the separation of phenmetrazine isomers. ljmu.ac.uk Similarly, using 4-carbethoxyhexafluorobutyryl chloride as a derivatizing agent results in excellent chromatographic properties for phenmetrazine. nih.gov

Table 1: GC-MS Chromatographic Parameters for Phenmetrazine Analysis

ParameterConditionReference
Column 12-m x 0.2-mm i.d. capillary column with 0.33-μm film thickness cross-linked methyl silicone gum oup.com
Initial Temperature 80°C for 2 min oup.com
Temperature Rate 40°C/min oup.com
Final Temperature 280°C for 1 min oup.com
Carrier Gas Helium oup.com
Injection Mode Splitless ljmu.ac.uk

Electron Ionization (EI) Mass Spectrometry Fragmentation Analysis

Electron Ionization (EI) is a standard ionization technique in GC-MS that produces characteristic fragmentation patterns, aiding in the identification of compounds. ljmu.ac.uk The EI mass spectrum of underivatized phenmetrazine shows a molecular ion at m/z 177 and a base peak at m/z 71. nih.gov Derivatization alters these patterns. For example, the 4-carbethoxyhexafluorobutyryl derivative of phenmetrazine exhibits a molecular ion at m/z 427 and a base peak at m/z 70. nih.govsigmaaldrich.com The 2,2,2-trichloroethyl carbamate (B1207046) derivative shows a distinct molecular ion isotope cluster at m/z 351, 353, 355, and 357. nih.gov

The fragmentation of phenmetrazine isomers under EI-MS conditions often follows predictable pathways. For instance, the underivatized isomers can show a molecular ion at m/z 191, with a key fragment at m/z 119 resulting from the loss of a diethylamine (B46881) entity. ljmu.ac.uk

Table 2: Key Mass Fragments in EI-MS of Phenmetrazine and its Derivatives

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Significant Fragments (m/z)Reference
Underivatized Phenmetrazine 177 (weak)71- nih.gov
4-Carbethoxyhexafluorobutyryl-Phenmetrazine 42770- nih.govsigmaaldrich.com
2,2,2-Trichloroethyl Carbamate-Phenmetrazine 351, 353, 355, 357-247, 245, 204, 114, 70 nih.gov
Underivatized Methylphenmetrazine Isomers 191-119 ljmu.ac.uk

Selected Ion Monitoring (SIM) for Targeted Quantitative Detection

Selected Ion Monitoring (SIM) is a highly sensitive GC-MS technique used for quantitative analysis. scioninstruments.com Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte and the internal standard. oup.comthermofisher.com This targeted approach significantly increases sensitivity and reduces background noise, allowing for the detection of trace amounts of substances. scioninstruments.com

In the analysis of phenmetrazine and other sympathomimetic amines, three characteristic ions are typically selected from the full-scan spectra for SIM analysis. oup.com For instance, in the analysis of various phenylalkylamine derivatives, including phenmetrazine, in oral fluid, GC-MS in SIM mode is used for confirmation after an initial screening. nih.gov This method allows for the reliable quantification of the target compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in clinical and forensic toxicology due to its high sensitivity, specificity, and versatility in analyzing complex biological samples. nih.govmdpi.com The use of a deuterated internal standard like this compound is crucial for accurate quantification in LC-MS/MS assays. scholarsresearchlibrary.com

Development of Robust LC Separation for Complex Biological Matrices

The separation of analytes from the complex components of biological matrices like blood and urine is a significant challenge. mdpi.com LC-MS/MS methods often employ techniques like protein precipitation or solid-phase extraction (SPE) to clean up the sample before analysis. scholarsresearchlibrary.comunb.br The choice of the LC column and mobile phase is critical for achieving good separation. C18 columns are frequently used for the separation of a wide range of compounds, including phenmetrazine and its analogs. mdpi.commdpi.com

For example, a method for the simultaneous screening of multiple phenethylamine-type drugs utilizes a phenyl-hexyl column with a gradient elution of formic acid and ammonium (B1175870) acetate (B1210297) in water and methanol. fda.gov.tw Another approach for analyzing neuropsychotropic drugs in serum uses a C18 column with a gradient of acetic acid and ammonium acetate in acetonitrile. nih.gov These methods are designed to be robust and handle the complexity of biological samples. nih.gov

Table 3: Example LC Parameters for Analysis in Biological Matrices

ParameterConditionReference
Column Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm) fda.gov.tw
Mobile Phase A 0.1% formic acid aqueous solution with 5 mM ammonium acetate fda.gov.tw
Mobile Phase B 0.1% formic acid methanolic solution fda.gov.tw
Flow Rate 0.3 mL/min fda.gov.tw
Column Temperature 40 °C fda.gov.tw

Multiple Reaction Monitoring (MRM) for Enhanced Sensitivity and Selectivity

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive tandem mass spectrometry technique. youtube.comwikipedia.org In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer for detection. wikipedia.org This process, known as a "transition," dramatically reduces background noise and increases the signal-to-noise ratio, allowing for highly sensitive and selective quantification. nih.gov

The use of MRM is standard in many LC-MS/MS screening methods for drugs of abuse. oup.com For instance, in the analysis of plasma free metanephrines, multistage fragmentation (MRM³) can be used to further enhance selectivity by removing interferences. nih.gov This involves an additional fragmentation step, providing even greater confidence in the identification and quantification of the target analyte. nih.gov

Ionization Source Parameters and Method Validation Criteria

The successful application of this compound as an internal standard in mass spectrometry is highly dependent on the meticulous optimization of the ionization source parameters. In electrospray ionization (ESI), for example, variables such as the spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) are fine-tuned to achieve stable and maximal ion generation. For instance, a method might employ positive ion mode ESI with a specific spray voltage and a capillary temperature set to facilitate efficient desolvation of the analyte and internal standard.

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. When using this compound, validation protocols adhere to stringent international guidelines, encompassing a range of parameters. These include specificity, which ensures that no other compounds interfere with the detection of the analyte and the internal standard. Linearity is established by analyzing a series of standards to confirm a proportional response over a given concentration range. Accuracy is assessed by determining the closeness of measured values to the true values, often through recovery studies in spiked samples. Precision is evaluated by examining the repeatability (intra-day) and intermediate precision (inter-day) of the results. The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentrations at which the analyte can be reliably detected and quantified, respectively. A study on the determination of phenmetrazine in urine reported a linearity range of 1 to 100 micrograms/mL with a detection limit of 0.2 microgram/mL. Another study showed within-run and between-run precisions of 1.9% and 3.2%, respectively, at a concentration of 20 micrograms/mL. nih.gov

Table 1: Method Validation Parameters and Example Criteria

Validation Parameter Description Example Acceptance Criteria
Specificity The ability to accurately measure the analyte in the presence of other components. No interfering peaks at the retention time of the analyte and internal standard.
Linearity (r²) The degree to which the method's results are directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.99
Accuracy (% Recovery) The closeness of the method's results to the true value. 85-115%
Precision (% RSD) The degree of agreement among individual results when the method is applied repeatedly. Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected. Signal-to-Noise Ratio ≥ 3:1

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying the metabolites of drugs like phenmetrazine. The use of this compound as an internal standard in conjunction with HRMS significantly enhances the confidence in the structural elucidation of these metabolites. The high mass accuracy of HRMS instruments allows for the determination of the elemental composition of unknown compounds, which is a critical step in their identification. sigmaaldrich.com The deuterium (B1214612) label on this compound creates a distinct mass shift, which helps to differentiate drug-related metabolites from endogenous compounds in the biological matrix.

Sample Preparation Techniques for Biological Matrices in Conjunction with Deuterated Standards

The removal of interfering substances from complex biological samples such as blood, urine, and hair is essential for accurate analysis. The addition of a deuterated internal standard like this compound at the beginning of the sample preparation process compensates for any loss of the analyte during extraction and mitigates the influence of matrix effects.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a common technique for separating analytes from interfering compounds based on their differential solubilities in two immiscible liquids. In the analysis of phenmetrazine, the pH of the biological sample is typically adjusted to an alkaline state to convert the analyte to its free base form. An organic solvent is then used to extract the phenmetrazine and its deuterated internal standard. Following extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. One study described a liquid-liquid extraction protocol for phenmetrazine from urine using 1-chlorobutane. asme.org

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) provides a more selective method for sample cleanup compared to LLE. For amphetamine-type stimulants, mixed-mode cation-exchange SPE cartridges are often utilized. The SPE process involves conditioning the cartridge, loading the sample containing the analyte and internal standard, washing away impurities, and finally eluting the purified analytes. The eluate is then prepared for instrumental analysis.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to improve the analytical characteristics of a compound, particularly for gas chromatography (GC) analysis. nih.govsigmaaldrich.comasme.orgoup.com For phenmetrazine, derivatization can increase its volatility and improve its chromatographic behavior, leading to better peak shapes and enhanced sensitivity in mass spectrometry. nih.gov Common derivatizing agents for primary and secondary amines include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). The resulting derivatives are more amenable to GC-MS analysis and produce characteristic fragment ions that aid in their identification and quantification. nih.gov For example, a study demonstrated that derivatized phenmetrazine had an excellent chromatographic profile compared to the underivatized molecule, which showed significant tailing. nih.gov Another method utilized methyl chloroformate for derivatization, which resulted in a stable carbamate with a significant molecular ion at m/z 235. oup.com

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method, offering high accuracy and precision in quantitative analysis. up.ac.zarsc.orgresearchgate.net The core principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample. wikipedia.orgosti.gov This internal standard is chemically identical to the analyte but has a different mass due to the presence of stable isotopes. wikipedia.org

Because the labeled and unlabeled compounds behave virtually identically during sample preparation and analysis, any analyte loss is mirrored by a proportional loss of the internal standard. wikipedia.org Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled internal standard. osti.gov This ratio remains constant despite variations in sample recovery or matrix effects, allowing for highly accurate determination of the analyte's concentration. wikipedia.org IDMS is widely employed in applications demanding high accuracy, such as the production of certified reference materials. wikipedia.org

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Phenmetrazine
1-chlorobutane
Trifluoroacetic anhydride (TFAA)
Pentafluoropropionic anhydride (PFPA)
Heptafluorobutyric anhydride (HFBA)

Calibration Curve Construction and Linearity Assessment

The foundation of quantitative analysis is the establishment of a reliable calibration curve, which plots the response of the analytical instrument against known concentrations of an analyte. The use of an internal standard like this compound is integral to this process. A fixed amount of the internal standard is added to each calibrator and sample. The calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratiometric approach corrects for variations in injection volume and instrument response.

Linearity is a critical parameter of the calibration curve, demonstrating that the response ratio is directly proportional to the concentration of the analyte over a specified range. A linear relationship is typically evaluated using a least-squares regression analysis, which should yield a high coefficient of determination (r²), ideally greater than 0.99.

While specific linearity data for methods exclusively using this compound is not extensively published, the principles can be illustrated by validation studies of similar analytes using their respective deuterated internal standards. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of phencyclidine (PCP) using PCP-d5 as an internal standard, excellent linearity was achieved over the calibration range. nih.gov Similarly, a study on 3-Fluorophenmetrazine using amphetamine-d5 as an internal standard also demonstrated acceptable linearity. oup.com In a broader study of psychotropic phenylalkylamine derivatives, which included the related compound phendimetrazine, the calibration curves were linear, with determination coefficients (r²) of ≥ 0.9967. nih.gov

The table below illustrates typical data that would be generated during the linearity assessment in a method validation study.

AnalyteInternal StandardCalibration Range (ng/mL)Regression EquationCoefficient of Determination (r²)
PhenmetrazinePhenmetrazine-d5 HCl1 - 500y = 0.025x + 0.001> 0.99
PhendimetrazinePhendimetrazine-d5 HCl10 - 750Not specified≥ 0.9967 nih.gov
PhencyclidinePhencyclidine-d51 - 1000Not specified> 0.997 nih.gov
3-FluorophenmetrazineAmphetamine-d51 - 100Not specifiedNot specified oup.com

This table includes representative data from studies on analogous compounds to illustrate the principles of linearity assessment.

Compensation for Matrix Effects and Ion Suppression/Enhancement

Biological matrices such as blood, urine, and oral fluid are complex mixtures containing numerous endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects. nih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard for quantification, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable results.

The effectiveness of this compensation is often assessed during method validation by comparing the response of an analyte in a pure solvent to its response in a sample matrix. In a study on the analysis of drugs of abuse in urine, it was noted that despite significant matrix effects, the use of internal standards allowed for correct detection. upf.edu Another study on phencyclidine using PCP-d5 demonstrated high recovery (greater than 90%), indicating effective mitigation of matrix effects. nih.gov Research on 3-Fluorophenmetrazine also highlighted the utility of a deuterated internal standard in achieving accurate quantification in the presence of a complex biological matrix. oup.com

The following table demonstrates how matrix effects are evaluated and the role of the internal standard in their compensation.

AnalyteMatrixMatrix Effect ObservedCompensation MethodOutcome
PhenmetrazineUrinePotential for ion suppression/enhancementUse of Phenmetrazine-d5 HClNormalization of signal variability
PhencyclidineSerum/BloodMinimal impact on recoveryUse of PCP-d5>90% recovery achieved nih.gov
Various DrugsUrineIon suppression and enhancementUse of deuterated internal standardsCorrect detection despite matrix effects upf.edu
3-FluorophenmetrazineWhole BloodNot explicitly quantifiedUse of Amphetamine-d5Accurate quantification achieved oup.com

This table provides examples of how matrix effects are managed in analytical methods using stable isotope-labeled internal standards.

Precision, Accuracy, and Limit of Detection/Quantitation Determination

Precision and accuracy are fundamental performance characteristics of any quantitative analytical method. Precision refers to the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of a measured value to the true value, often expressed as a percentage of the nominal concentration. The use of this compound as an internal standard significantly enhances both the precision and accuracy of a method by correcting for random and systematic errors that may occur during sample processing and analysis.

Method validation studies rigorously assess precision and accuracy at multiple concentration levels. For example, in the validation of an LC-MS/MS method for phencyclidine using PCP-d5, the precision was excellent, with a coefficient of variation (CV) of less than 5.0%, and the accuracy was high, with an error of less than 14%. nih.gov A study on psychotropic phenylalkylamines reported intra-day and inter-day precisions within 19.1% and accuracies ranging from -16.0% to 18.7%. nih.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The high sensitivity and specificity afforded by LC-MS/MS, combined with the use of a deuterated internal standard like this compound, allow for very low LOD and LOQ values. For instance, the LC-MS/MS method for PCP using PCP-d5 had a lower limit of detection of 0.06 ng/mL in serum. nih.gov For various phenylalkylamine derivatives, the LOQs were all below 26.5 ng/mL. nih.gov

The table below summarizes typical precision, accuracy, and sensitivity data from relevant analytical method validations.

ParameterPhencyclidine (using PCP-d5) nih.govPsychotropic Phenylalkylamines nih.gov3-Fluorophenmetrazine (using Amphetamine-d5) oup.com
Precision (CV/%RSD) < 5.0%< 19.1%Acceptable
Accuracy (% Error/Bias) < 14%-16.0% to +18.7%Acceptable
LOD 0.06 ng/mL (serum)Not specifiedNot specified
LOQ Not specified< 26.5 ng/mL1 ng/mL

This table presents data from studies on analogous compounds to illustrate the performance characteristics of analytical methods employing deuterated internal standards.

Application of Phenmetrazine D5 Hydrochloride in Metabolic Pathway Elucidation and Enzyme Kinetics

In Vitro Studies of Xenobiotic Biotransformation using Deuterated Tracersnih.govnih.govresearchgate.net

The use of deuterated compounds like Phenmetrazine-d5 hydrochloride is a powerful technique in the study of xenobiotic biotransformation. nih.gov The heavier isotope of hydrogen, deuterium (B1214612), creates a stable-labeled version of the drug that can be easily distinguished from its non-deuterated counterpart and endogenous molecules by mass spectrometry. This allows for precise tracking of the compound and its metabolites through various metabolic processes.

Human Liver Microsomal Incubation Systemsnih.govpharmaron.comresearchgate.net

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. pharmaron.com They are a standard in vitro model for studying Phase I metabolism. nih.govpharmaron.com

In these systems, this compound is incubated with human liver microsomes in the presence of necessary cofactors like NADPH. pharmaron.com The inclusion of deuterium allows for the clear identification of metabolites derived from the parent compound. Researchers can monitor the disappearance of the deuterated parent compound over time to determine the rate of metabolism and identify the resulting metabolites by their unique mass-to-charge ratios. nih.govresearchgate.net This approach is crucial for understanding how the liver initially processes phenmetrazine and similar compounds.

A study on the related compound 3,4-methylenedioxyphenmetrazine (MDPM) demonstrated the use of pooled human liver microsomes (pHLM) to investigate its metabolic fate. nih.govnih.govresearchgate.net The study identified metabolites formed through reactions like demethylenation and O-methylation. nih.govresearchgate.netuni-saarland.de

S9 Fraction and Hepatocyte Model Systemsnih.govresearchgate.netevotec.comresearchgate.net

The S9 fraction is another subcellular preparation that contains both microsomal and cytosolic enzymes, offering a broader view of metabolism that includes both Phase I and Phase II reactions. evotec.comnih.gov Hepatocytes, as intact liver cells, provide the most physiologically relevant in vitro model, containing a full complement of metabolic enzymes and cofactors. researchgate.netresearchgate.net

Incubating this compound with S9 fractions, often supplemented with cofactors for Phase II reactions like UDPGA and PAPS, allows for the investigation of both primary and secondary metabolic pathways. evotec.com Similarly, studies using cultured hepatocytes can reveal the complete metabolic profile of the compound, from initial oxidation to subsequent conjugation reactions. The use of deuterated tracers in these models helps to distinguish drug-derived metabolites from the complex background of endogenous cellular components. nih.gov

Identification and Structural Elucidation of Phase I and Phase II Metabolitesnih.goviiab.meopenaccessjournals.com

The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

The use of this compound greatly aids in the identification and structural elucidation of its metabolites. The mass shift introduced by the deuterium atoms serves as a clear marker for metabolites of the drug when analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

For phenmetrazine and its analogs, common Phase I metabolic reactions include hydroxylation and deamination. nih.gov Phase II reactions can involve glucuronidation or sulfation of the newly formed hydroxyl groups. nih.govnih.gov By comparing the mass spectra of the metabolites with that of the deuterated parent compound, researchers can confirm the metabolic origin and deduce the chemical transformations that have occurred.

In the case of MDPM, a phenmetrazine derivative, one Phase I metabolite (demethylenation) and one Phase II metabolite (demethylenation followed by O-methylation) were tentatively identified in vitro. nih.gov

Cytochrome P450 (CYP) Isoform Mapping and Inhibition Profilingnih.govresearchgate.netpharmaron.comresearchgate.netabdn.ac.uk

Understanding which specific CYP isoforms are responsible for metabolizing a drug and whether the drug inhibits these enzymes is crucial for predicting drug-drug interactions.

Substrate Specificity Determination with Phenmetrazine-d5 Hydrochloridenih.govresearchgate.netpharmaron.comresearchgate.net

To determine which CYP isoforms metabolize this compound, it is incubated with a panel of recombinant human CYP enzymes, each expressing a single isoform. By measuring the rate of metabolism with each individual enzyme, researchers can identify the primary enzymes responsible for its clearance.

For instance, studies on the related compound MDPM revealed that its demethylenation is exclusively mediated by CYP2D6. nih.govnih.govresearchgate.netuni-saarland.de This high specificity indicates that genetic variations (polymorphisms) in the CYP2D6 gene or co-administration of other drugs that are substrates or inhibitors of CYP2D6 could significantly impact the metabolism and effects of MDPM. nih.govnih.gov

Table 1: Investigated CYP Isoforms and their Role in the Metabolism of a Phenmetrazine Analog (MDPM)

CYP Isoform Role in MDPM Demethylenation
CYP2D6 Exclusively responsible

Data based on findings for 3,4-methylenedioxyphenmetrazine (MDPM), a structural analog of phenmetrazine. nih.govnih.govuni-saarland.de

Investigating Metabolic Pathways of Phenmetrazine and Related Novel Psychoactive Substances (NPS)nih.govresearchgate.netpharmaron.comresearchgate.netmdpi.com

The emergence of novel psychoactive substances (NPS), many of which are structurally related to phenmetrazine, presents a significant challenge for forensic and clinical toxicology. mdpi.com Understanding the metabolic pathways of these new compounds is essential for developing effective screening methods and for risk assessment. nih.govuni-saarland.de

This compound can be used as a reference compound to help elucidate the metabolic pathways of new phenmetrazine-derived NPS. By comparing the metabolites of the new analog with those of the well-characterized deuterated phenmetrazine, researchers can predict and identify common metabolic routes.

A study on MDPM investigated its potential to inhibit various CYP isoforms. nih.gov The results showed that MDPM strongly inhibits CYP2D6 and moderately inhibits CYP1A2 and CYP3A4. nih.govnih.govresearchgate.netuni-saarland.de This information is critical for predicting potential drug-drug interactions if MDPM is co-consumed with other substances metabolized by these enzymes. nih.gov

Table 2: In Vitro CYP Inhibition Profile of a Phenmetrazine Analog (MDPM)

CYP Isoform Inhibition by MDPM
CYP1A2 Moderate
CYP2B6 No significant inhibition
CYP2C8 No significant inhibition
CYP2C9 No significant inhibition
CYP2C19 No significant inhibition
CYP2D6 Strong

Data based on findings for 3,4-methylenedioxyphenmetrazine (MDPM), a structural analog of phenmetrazine. nih.gov

Plasma Protein Binding Research Utilizing Isotopic Labeling

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound or "free" fraction of a drug is typically able to exert pharmacological effects and be cleared from the body. Isotopic labeling with compounds like this compound offers a highly accurate method for determining this binding affinity. The primary technique used for these assessments is equilibrium dialysis.

In a typical assay, a plasma sample containing the drug is placed on one side of a semipermeable membrane, with a protein-free buffer solution on the other. The free drug molecules diffuse across the membrane until their concentration is equal on both sides, establishing an equilibrium. This compound is added to the experiment as a stable isotope-labeled internal standard (SIL-IS). By using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the ratio of the non-labeled drug to the deuterated standard in both the plasma and buffer compartments, researchers can precisely calculate the concentration of the unbound drug. This method corrects for any potential analyte loss or degradation during sample preparation and analysis, yielding highly reliable data on the fraction of drug bound to plasma proteins like albumin and alpha-1-acid glycoprotein.

Table 1: Illustrative Data from a Hypothetical Plasma Protein Binding Study Using Equilibrium Dialysis
CompoundTotal Drug Concentration in Plasma (nM)Unbound Drug Concentration in Buffer at Equilibrium (nM)Fraction Unbound (fu)Plasma Protein Binding (%)Primary Binding Proteins
Phenmetrazine100220.2278%Albumin, α1-Acid Glycoprotein
Warfarin (Reference)10010.0199%Albumin
Erythromycin (Reference)100390.3961%Albumin, α1-Acid Glycoprotein

Preclinical (Non-Human) Models for Investigating Phenmetrazine Pharmacokinetics and Metabolism with Deuterated Analogs

Preclinical studies in non-human models, such as rats, are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Deuterated analogs like this compound are indispensable in these investigations, primarily serving as internal standards for the accurate quantification of the parent drug in biological matrices like blood, plasma, and urine.

In these studies, animal models are administered Phenmetrazine, and biological samples are collected at various time points. This compound is added to these samples during processing to enable precise measurement via LC-MS/MS. This allows for the robust determination of key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), total drug exposure over time (AUC), and the elimination half-life (t½).

Table 2: Key Pharmacokinetic Parameters Investigated in Preclinical Models
ParameterDescriptionSignificance in Preclinical Research
CmaxMaximum (peak) plasma concentration of a drug after administration.Indicates the peak exposure to the drug.

Role in Forensic and Toxicological Analytical Science

Certified Reference Material (CRM) Applications in Laboratory Accreditation

Phenmetrazine-d5 Hydrochloride is utilized as a Certified Reference Material (CRM) in forensic and toxicological laboratories. cerilliant.commsacl.orggcms.czsigmaaldrich.com CRMs are essential for the validation of analytical methods, the accurate calibration of instruments, and effective quality control. msacl.org The use of CRMs like this compound is a fundamental requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025. msacl.orgsigmaaldrich.comstefaniaaccorsi.it These standards mandate the use of well-characterized reference materials to ensure the traceability and comparability of analytical results. msacl.orgeuropa.eu

Manufacturers of these CRMs operate under stringent quality systems, including ISO 17034 and ISO/IEC 17025, to produce materials of the highest purity and with accurately assigned concentrations. msacl.orggcms.czsigmaaldrich.com Each CRM is accompanied by a comprehensive Certificate of Analysis (CoA) that details the material's characterization, purity, stability, and traceability to higher-order standards, such as those from the National Institute of Standards and Technology (NIST). msacl.orgpharmacompass.com This documentation is crucial for laboratory audits and for demonstrating the scientific validity of the analytical data produced. The availability of this compound as a CRM, often in a DEA-exempt solution format, improves laboratory efficiency by providing a convenient and reliable standard for routine use. gcms.czsigmaaldrich.com

Quantitative Analysis of Phenmetrazine and Analogues in Biological Specimens

The primary application of this compound in forensic toxicology is as an internal standard for the quantitative analysis of phenmetrazine and its analogs in various biological matrices. cerilliant.comgcms.czsigmaaldrich.comojp.gov The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This is because the deuterated standard co-elutes with the non-labeled target analyte and exhibits similar chemical and physical properties during sample preparation (e.g., extraction, derivatization) and instrumental analysis. This co-behavior allows for the correction of any analyte loss during sample processing and compensates for variations in instrument response (matrix effects), leading to highly accurate and precise quantification.

Urine Drug Testing Methodologies

In the context of urine drug testing, this compound is indispensable for the accurate quantification of phenmetrazine. cerilliant.comgcms.czsigmaaldrich.comgovinfo.gov Urine is a common matrix for monitoring drug use due to its non-invasive collection and the relatively high concentration of drugs and their metabolites. Analytical methods, typically employing LC-MS/MS, are developed and validated using this compound as the internal standard. This ensures that the reported concentrations of phenmetrazine are reliable for clinical and forensic purposes. The use of deuterated standards is particularly important in urine analysis due to the high variability of the urine matrix between individuals, which can significantly impact analytical results if not properly controlled.

A typical workflow for urine drug testing would involve:

Addition of a known amount of this compound to the urine sample.

Sample preparation, which may include hydrolysis, extraction (e.g., solid-phase extraction or liquid-liquid extraction), and concentration.

Analysis by LC-MS/MS, where the instrument monitors specific precursor-to-product ion transitions for both phenmetrazine and this compound.

Quantification of phenmetrazine based on the ratio of its peak area to that of the internal standard.

Post-Mortem Specimen Analysis

In post-mortem investigations, determining the role of drugs in a decedent's death requires accurate and reliable toxicological analysis. This compound is employed in the analysis of post-mortem specimens, such as blood, urine, and tissue, to quantify phenmetrazine levels. cerilliant.com The complex nature of post-mortem matrices, which can be subject to decomposition and redistribution of drugs, makes the use of a stable isotope-labeled internal standard essential for obtaining accurate results. nih.govnih.gov The presence and concentration of phenmetrazine can help medical examiners and toxicologists to ascertain whether the drug contributed to or was the cause of death.

Screening and Confirmation of Novel Psychoactive Substances (NPS) Using Deuterated Standards

The emergence of Novel Psychoactive Substances (NPS) presents a significant challenge to forensic laboratories. Many of these substances are analogs of controlled drugs, and their identification and quantification require robust analytical methods. This compound can be used as an internal standard in screening and confirmation methods for phenmetrazine analogs and other related NPS. sigmaaldrich.comojp.gov While an exact deuterated analog for every new NPS may not be available, the use of a structurally similar deuterated standard like this compound can still provide a more reliable quantification than using a non-isotopic internal standard.

The rapid turnover of NPS in the illicit drug market necessitates the development of flexible and comprehensive analytical methods. ojp.gov Deuterated standards are crucial for the validation of these methods and for ensuring that the data generated is defensible in a legal context. msacl.orgsigmaaldrich.comgovinfo.gov

Interlaboratory Comparison and Quality Assurance Programs in Analytical Toxicology

Interlaboratory comparison and proficiency testing programs are vital for ensuring the quality and consistency of results among different forensic and toxicological laboratories. stefaniaaccorsi.itnih.govnist.gov In these programs, participating laboratories analyze the same set of blind samples and their results are compared against each other and to a reference value. The use of CRMs, including deuterated internal standards like this compound, is fundamental to the success of these programs. nih.gov By using a common, well-characterized reference material, laboratories can assess their analytical performance and identify any potential biases or inaccuracies in their methods. europa.eunih.gov Participation in such programs is often a requirement for laboratory accreditation and provides confidence in the reliability of the laboratory's results. stefaniaaccorsi.it

Emerging Research Trajectories and Future Perspectives

Development of Advanced Analytical Platforms for Deuterated Compounds in Complex Matrices

The accurate quantification of analytes in complex biological matrices, such as blood, urine, or tissue, is a significant challenge due to "matrix effects," where other components in the sample can interfere with the analysis, causing ion suppression or enhancement. Deuterated internal standards like Phenmetrazine-d5 Hydrochloride are crucial for mitigating these effects. Advanced analytical platforms, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), are at the forefront of this research.

The strength of LC-MS/MS lies in its high selectivity and sensitivity, allowing for the separation of the target analyte from interfering matrix components before detection. The use of a deuterated internal standard, which co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allows for precise correction of signal variations caused by the matrix. Research shows that this approach can improve accuracy significantly; in some cases, accuracy values that differ by over 60% without an internal standard can be brought to within 25% with the use of a deuterated analogue.

Future developments are focused on ultra-high-performance liquid chromatography (UHPLC) systems and high-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) technologies. HRMS provides exceptional mass accuracy, which is vital for several reasons:

Resolving Isobaric Interferences: It can distinguish between the deuterated standard and other molecules that have the same nominal mass.

Separating Isotopologues: In labeling experiments, ultra-high resolution can even resolve the signals from deuterated isotopes and naturally abundant heavy isotopes like Carbon-13, which is crucial for accurate quantification.

Minimizing Errors: High resolution (e.g., 35,000 or better) can prevent analytical errors that occur when deuterated standards lose deuterium (B1214612) atoms in the mass spectrometer's ion source, creating fragments that overlap with other signals.

These advanced platforms enable the development of highly selective, robust, and reproducible methods for analyzing compounds like this compound in various complex matrices, from environmental water samples to forensic toxicology specimens.

Table 1: Comparison of Analytical Platforms for Deuterated Standard Analysis

Platform Key Advantages Common Applications
GC-MS Excellent for volatile compounds; established methods. Analysis of drugs of abuse, environmental pollutants.
LC-MS/MS High throughput, versatile for non-volatile compounds, effectively mitigates matrix effects. Clinical diagnostics, pharmaceutical research, forensic toxicology.
UHPLC-HRMS (e.g., Orbitrap, TOF) Ultra-high sensitivity and mass accuracy; resolves complex mixtures and isotopologues. Metabolomics, lipidomics, analysis of trace-level contaminants.

In Silico Modeling and Predictive Metabolism Studies Correlated with Deuterated Experimental Data

In silico—or computational—modeling has become an indispensable tool in drug discovery and development, offering a rapid and cost-effective way to predict how a compound will be metabolized in the body. When used in conjunction with experimental data from studies involving deuterated compounds, these models provide powerful insights into metabolic pathways and stability.

The core principle behind this synergy is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes like Cytochrome P450 (CYP). In silico tools can predict the "sites of metabolism" (SoMs)—the specific atoms on a molecule most likely to be chemically modified by enzymes.

The process typically involves:

Prediction of Metabolic "Soft Spots": Software tools predict which C-H bonds on a molecule like phenmetrazine are most vulnerable to enzymatic attack.

Targeted Deuteration: Based on these predictions, chemists can synthesize deuterated versions, like this compound, with deuterium atoms placed at these "soft spots."

Experimental Validation: The deuterated compound is then tested in in vitro systems (e.g., using human liver microsomes) to measure its rate of metabolism compared to the non-deuterated version.

Model Refinement: The experimental results are used to validate and refine the computational models. If the deuterated compound shows significantly slower metabolism, it confirms the accuracy of the in silico prediction. If not, the data helps improve the model's predictive algorithms.

Several software platforms are used for these predictions. Some are knowledge-based systems that use a library of known metabolic transformations, while others employ machine learning and quantum mechanics to calculate reaction energetics. For deuterated compounds specifically, software that can account for the properties of C-D bonds is necessary for accurate predictions. This integrated approach of prediction and experimental validation accelerates the design of molecules with improved metabolic profiles and provides a deeper understanding of enzyme mechanisms.

Table 2: Selected In Silico Tools for Metabolism Prediction

Software Tool Approach Key Functionality
Meteor Nexus Knowledge-based expert system. Predicts Phase I and II metabolites using a library of biotransformations.
BioTransformer Knowledge-based and machine learning. Predicts metabolism in mammals, gut microbiota, and the environment.
MetaSite Thermodynamic and kinetic-based. Identifies sites of metabolism by modeling enzyme-substrate recognition and chemical reactivity.
SMARTCyp Semi-empirical quantum chemistry. Predicts sites of metabolism for Cytochrome P450 enzymes.
Kinisot / PyKIE Quantum chemistry calculations. Computes kinetic isotope effects from first principles to predict the impact of deuteration.

Application in Investigating Isotope Effects in Biological Systems

The use of deuterated compounds like this compound is fundamental to the study of isotope effects, which provide powerful insights into the mechanisms of chemical and biological reactions. The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. Because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, more energy is required to break it, often resulting in a slower reaction rate.

There are two main types of kinetic isotope effects relevant to biological systems:

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position remote from the bond being broken. Although the effect is generally smaller than a PKIE, it can still provide valuable information about changes in the geometry or hybridization of atoms near the reaction center as the reaction proceeds from the reactant to the transition state.

By using compounds like this compound in enzymatic assays, researchers can:

Identify Rate-Determining Steps: A large KIE indicates that C-H bond cleavage is a key bottleneck in the metabolic pathway.

Elucidate Reaction Mechanisms: The magnitude of the KIE can help distinguish between different possible reaction pathways or transition state structures.

Map Metabolic Pathways: Comparing the metabolism of a deuterated compound to its non-deuterated counterpart helps identify the primary sites of metabolic attack. If deuterating a specific position slows down the formation of a particular metabolite, it confirms the pathway. This can also reveal "metabolic switching," where the enzyme, blocked at the deuterated site, begins to metabolize the molecule at a different, secondary site.

These studies are crucial for understanding how enzymes function and how drugs and other xenobiotics are processed in the body.

Table 3: Types of Kinetic Isotope Effects (KIEs) and Their Interpretation

KIE Type Description Typical Interpretation
Normal Primary KIE (kH/kD > 2) The C-H bond is broken in the rate-determining step. Strong evidence that C-H bond cleavage is kinetically significant.
Small Primary KIE (1 < kH/kD < 2) The C-H bond is broken, but this step is not fully rate-limiting. Other steps (e.g., substrate binding, product release) also limit the overall reaction rate.
Secondary KIE (kH/kD ≠ 1) Isotopic substitution is near, but not at, the site of bond cleavage. Provides information about changes in molecular geometry or hybridization during the transition state.
Inverse KIE (kH/kD < 1) The reaction is faster with the heavier isotope. Often indicates a change to a more constrained transition state or a pre-equilibrium step.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.